![molecular formula C17H22N4O2S B2821315 5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1005038-37-8](/img/structure/B2821315.png)
5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula C23H26N4O2S. Detailed structural analysis would typically involve techniques such as NMR, HPLC, LC-MS, UPLC, and more . Unfortunately, specific structural details for this compound are not available in the search results.Scientific Research Applications
Antifungal Activity and Drug-Like Properties
A novel series of compounds including 5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol have been synthesized and evaluated for their antifungal activity. These compounds have shown potential against Candida albicans, outperforming miconazole in potency. The synthesized compounds exhibited good drug-like properties, including ADMET profiles, suggesting their potential as lead compounds for further optimization and development in antifungal therapies. Docking studies indicated a favorable binding mode within the active site of the fungal enzyme P450 cytochrome lanosterol 14 α-demethylase, supporting their mechanism of action (J. Sangshetti et al., 2014).
Pharmacological Profile
Another compound, YM348, was characterized for its high affinity for cloned human 5-HT(2C) receptors, suggesting a selective pharmacological profile. Although not directly related to the chemical structure , this highlights the importance of structural analogs in discovering new therapeutic agents with potent and selective receptor activities. The oral administration of YM348 in rats demonstrated significant physiological effects, indicating the potential for compounds with similar structures to be developed as novel therapeutic agents (Yasuharu Kimura et al., 2004).
Synthesis and Evaluation for HIV Inhibition
New triazolothiadiazole and triazolothiadiazine derivatives, including those related to the mentioned compound, were synthesized and evaluated for their inhibitory activity against HIV-1 and HIV-2. These compounds underwent docking studies to assess their interactions with the reverse transcriptase (RT) binding site of HIV-1, revealing some analogs with promising antiviral activity. This research underscores the potential of such compounds in the development of new HIV inhibitors (I. Khan et al., 2014).
Antitumor Activity
Derivatives of the chemical structure have been investigated for their antitumor and antimicrobial activities. The presence of specific functional groups has made these compounds valuable precursors for the formation of novel fused and spiro heterocycles. Some of these compounds demonstrated promising antitumor activities, indicating their potential for further evaluation as anticancer agents (Wael S. I. Abou-Elmagd et al., 2016).
properties
IUPAC Name |
5-[(3,5-dimethylpiperidin-1-yl)-(furan-2-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-10-7-11(2)9-20(8-10)14(13-5-4-6-23-13)15-16(22)21-17(24-15)18-12(3)19-21/h4-6,10-11,14,22H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNOMGOJHQKQJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(C2=CC=CO2)C3=C(N4C(=NC(=N4)C)S3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.